1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione
Description
Properties
CAS No. |
61403-64-3 |
|---|---|
Molecular Formula |
C3H4N2O2S |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
2H-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)4-2-1-3-5-8/h1-4H |
InChI Key |
FUSWEIKLDYAKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNS(=O)(=O)N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazine derivatives. For instance, compounds derived from 1λ6,2,6-thiadiazine-1,1(2H)-dione have shown selective cytotoxicity against various cancer cell lines. A notable example is the compound 2-(p-nitrobenzylidene)-4-phenyl-thioxo-triazino[2,1-a]-1,2,4-triazine-1,7-dione, which exhibited high activity against the HepG-2 liver cancer cell line with an IC50 value of 2.67 mM .
2. Anti-inflammatory and Analgesic Effects
Research indicates that thiadiazine derivatives possess significant anti-inflammatory and analgesic properties. For example, TDT1 and TDT2 compounds have been shown to reduce mRNA expression levels of inflammatory markers in models of neuropathic pain . These compounds act by modulating neuroinflammation and neuronal degeneration processes.
3. Cannabinoid Activity
A subclass of thiadiazine derivatives has been identified as cannabinoid agonists and antagonists. These compounds interact with cannabinoid receptors and have potential therapeutic implications for conditions like rheumatoid arthritis and cancer .
4. Antimicrobial Properties
Thiadiazine derivatives also exhibit antimicrobial activities. Some studies report that specific derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .
Agricultural Applications
Herbicidal Activity
Certain thiadiazine derivatives have been noted for their herbicidal properties. For instance, structurally related compounds like 2,1,3-benzothiadiazine 2,2-dioxides are commercially used as herbicides (e.g., bentazon) due to their efficacy in controlling weed growth without harming crops .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on TDT Derivatives | TDT1 and TDT2 showed significant reduction in CCI-induced neuropathic pain in rodent models | Pain management therapies |
| Anticancer Activity Assessment | Compound showed selective cytotoxicity against HepG-2 cells with favorable pharmacokinetic profiles | Cancer treatment development |
| Cannabinoid Activity Research | Identified as potential modulators for cannabinoid receptors | Therapeutics for chronic pain and inflammation |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione and related thiadiazine derivatives:
Key Observations:
Functional Group Influence :
- The triamine derivative () contains three amine groups, which may enhance its ability to act as a ligand in coordination chemistry. In contrast, the dione-sulfone derivatives ( and the target compound) exhibit electron-withdrawing effects, making them suitable for applications requiring stabilization of reactive intermediates (e.g., peroxidic polymerization) .
- Substituent Variability : In 1,2,6-Thiadiazine-3,5-dione-1,1-dioxides (), alkyl, alkenyl, or aryl substituents (R groups) modulate solubility and reactivity. For instance, aryl groups may enhance thermal stability, while alkyl groups improve solubility in organic matrices, critical for dental applications .
Physicochemical Properties
While quantitative data (e.g., melting points, solubility) are absent in the provided evidence, inferences can be made:
- Electron-Withdrawing Effects : Sulfone and dione groups increase polarity, likely enhancing solubility in polar solvents but reducing volatility.
- Stability : Hypervalent sulfur and conjugated ketones contribute to thermal and oxidative stability, advantageous in high-energy polymerization systems .
Q & A
Q. What are the standard synthetic protocols for 1λ⁶,2,6-thiadiazine-1,1(2H)-dione and its derivatives?
The synthesis typically involves bioisosteric replacement and molecular hybridization strategies. For example, derivatives can be prepared by reacting thiosemicarbazide with ethyl bromopyruvate under acidic conditions (e.g., concentrated HCl), followed by cyclization to form the thiadiazine core. Sodium acetate is often used as a base to facilitate condensation reactions . Key steps include:
- Step 1 : Condensation of thiosemicarbazide with carbonyl-containing reagents.
- Step 2 : Cyclization under acidic or thermal conditions.
- Step 3 : Purification via column chromatography or recrystallization.
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Single-crystal X-ray diffraction : Provides definitive confirmation of the thiadiazine ring geometry and substituent orientation .
- NMR spectroscopy : H and C NMR are critical for verifying hydrogen and carbon environments, particularly the sulfone group (δ ~3.5–4.0 ppm for adjacent protons).
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
Q. How is the anti-HIV activity of this compound evaluated in preliminary assays?
Activity is tested in MT4 cell cultures infected with HIV-1. The EC (half-maximal effective concentration) is determined using viability assays (e.g., MTT). For example, derivatives with EC values of 23–32 μM showed moderate inhibition of viral replication .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?
SAR strategies include:
- Bioisosteric substitution : Replacing pyrimidine moieties with thiadiazine rings to enhance binding to HIV-1 reverse transcriptase .
- Side-chain modulation : Introducing hydrophobic groups (e.g., aryl or alkyl chains) to improve lipophilicity and membrane permeability.
Example : Compound IIg (EC = 23 μM) features a 3,5-disubstituted thiadiazine core, which enhances hydrophobic interactions in the NNRTI binding pocket .
Q. What computational methods validate the binding mode of this compound to HIV-1 reverse transcriptase?
- Molecular docking : Models ligand-receptor interactions using software like AutoDock or Schrödinger. Active compounds (e.g., IIg) show hydrogen bonding with Lys101 and π-π stacking with Tyr181/Tyr188 residues .
- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns trajectories).
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) or temperature to suppress minor byproducts (e.g., 8-bromo-4-chloropyrrolo-thiadiazine derivatives) .
- Biological reassessment : Use orthogonal assays (e.g., RT inhibition alongside cell-based assays) to confirm target specificity .
Q. What environmental toxicity considerations apply to this compound’s use?
- Ecotoxicity screening : Follow guidelines from the Canadian Environmental Protection Act (CEPA 1999). Analogues like chlorothalonil (a tetrachlorinated benzene derivative) are assessed for aquatic toxicity and persistence .
- Biodegradation studies : Use OECD 301 tests to evaluate hydrolysis or microbial degradation under controlled conditions.
Q. How does polymorphism affect the compound’s physicochemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
